An In-depth Technical Guide to the Synthesis and Characterization of Ascorbyl Dipalmitate
An In-depth Technical Guide to the Synthesis and Characterization of Ascorbyl Dipalmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascorbyl dipalmitate, a lipophilic derivative of ascorbic acid (Vitamin C), is a widely utilized antioxidant in the pharmaceutical, cosmetic, and food industries. Its enhanced stability and ability to penetrate biological membranes make it a superior alternative to its water-soluble counterpart. This technical guide provides a comprehensive overview of the synthesis and characterization of ascorbyl dipalmitate, offering detailed experimental protocols and quantitative data to aid researchers and professionals in its application and development.
Introduction
L-ascorbic acid, while a potent antioxidant, is limited by its hydrophilicity and instability. The esterification of ascorbic acid with palmitic acid to form ascorbyl dipalmitate overcomes these limitations, creating a fat-soluble and more stable molecule.[1] This allows for its incorporation into lipid-based formulations and enhances its bioavailability. Ascorbyl dipalmitate functions by scavenging free radicals, thereby protecting cells from oxidative damage.[1] This guide details the primary methods for its synthesis and the analytical techniques for its characterization.
Synthesis of Ascorbyl Dipalmitate
The synthesis of ascorbyl dipalmitate can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
Chemical Synthesis
Chemical synthesis is the traditional and most common industrial method for producing ascorbyl dipalmitate.[2] This method typically involves the direct esterification of L-ascorbic acid with palmitic acid, often using a strong acid as a catalyst.[2][3]
Materials:
-
L-ascorbic acid
-
Palmitic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous organic solvent (e.g., Toluene)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve L-ascorbic acid and a molar excess of palmitic acid in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ascorbyl dipalmitate by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to yellowish-white crystalline powder.[4] A purity of 98.1% and a yield of 91.3% can be achieved.[3]
Logical Relationship: Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of ascorbyl dipalmitate.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis, often resulting in higher purity products with fewer byproducts.[2][5] Lipases are commonly employed as biocatalysts for the esterification reaction.[5]
Materials:
-
L-ascorbic acid
-
Palmitic acid
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)[5][6]
-
Organic solvent (e.g., 2-methyl-2-butanol)[6]
-
Molecular sieves (3Å)
-
Acetone
Procedure:
-
To a flask containing 2-methyl-2-butanol, add L-ascorbic acid, palmitic acid (a typical molar ratio is 1:8 of ascorbic acid to palmitic acid), and immobilized lipase.[6]
-
Add activated molecular sieves to the mixture to remove water and drive the equilibrium towards ester formation.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 55°C) for a specified duration (e.g., 48-72 hours).[5][6]
-
Monitor the formation of ascorbyl dipalmitate using High-Performance Liquid Chromatography (HPLC).
-
After the reaction, filter to remove the immobilized enzyme (which can be washed and reused).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in acetone and then precipitate the product by adding water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain pure ascorbyl dipalmitate. A yield of 81% and a purity of 94.4% have been reported.[6]
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of ascorbyl dipalmitate.
Characterization of Ascorbyl Dipalmitate
Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized ascorbyl dipalmitate.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₈H₆₈O₈ | [7] |
| Molecular Weight | 652.9 g/mol | [7] |
| Appearance | White to yellowish-white crystalline powder | [1][4] |
| Melting Point | 116-117 °C | [8] |
| Solubility | Very slightly soluble in water; freely soluble in ethanol, animal oil, and vegetable oil. Soluble in DMSO and DMF. | [4][9][10] |
| UV/Vis λmax | 246 nm | [10] |
Spectroscopic Characterization
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the esterification.
Experimental Protocol:
-
Prepare a KBr pellet of the ascorbyl dipalmitate sample or cast a film from a chloroform solution.[7]
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.
Expected Peaks:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3405 | -OH stretching | [11] |
| ~3001, 2915 | -CH₂ stretching | [11] |
| ~1752, 1730 | C=O stretching of the ester | [11][12] |
| ~1637 | C=C stretching in the ascorbic acid ring | [12] |
| ~1344, 1159 | C-O-C stretching | [12] |
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of ascorbyl dipalmitate.
Experimental Protocol:
-
Dissolve the ascorbyl dipalmitate sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[13]
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Signals corresponding to the palmitoyl chains (alkylic protons).[14][15]
-
Signals for the protons on the ascorbic acid moiety.[14][15]
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
A signal around 171.0 ppm is characteristic of the C=O of the ester bond.[13]
Thermal Analysis
DSC is used to determine the melting point and thermal transitions of ascorbyl dipalmitate.
Experimental Protocol:
-
Accurately weigh a small amount of the sample (3-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
Expected Result:
-
A sharp endothermic peak corresponding to the melting point of ascorbyl dipalmitate, typically observed between 116-117 °C.[8] Broader endothermic curves have been observed between 23.1–46.7 °C for some purified samples.[12][16]
Chromatographic Analysis
HPLC is a crucial technique for determining the purity of ascorbyl dipalmitate and for monitoring the progress of the synthesis reaction.
Experimental Protocol:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 90:10, v/v) or methanol and a phosphate buffer.[17][18]
-
Stationary Phase: A C18 column is typically used.[18]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[18]
-
Detection: UV detection at a wavelength of 250 nm or 260 nm is suitable.[2][18]
-
Sample Preparation: Dissolve a known concentration of the ascorbyl dipalmitate sample in the mobile phase or a suitable solvent.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The purity is determined by the area percentage of the main peak.
Quantitative HPLC Parameters:
| Parameter | Value | Reference |
| Column | Alltech Apollo C18 | [18] |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) | [18] |
| Flow Rate | 1.0 mL/min | [18] |
| Detection Wavelength | 250 nm | [18] |
| Column Temperature | 30 °C | [18] |
| Detection Limit | 0.12 µg/mL | [18][19] |
| Linearity Range | 0.4 - 4.0 mg/mL | [18][19] |
| Recovery | 101.3 ± 4.81% | [18][19] |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of ascorbyl dipalmitate. Both chemical and enzymatic synthesis routes have been presented with comprehensive experimental protocols. Furthermore, a suite of analytical techniques, including FTIR, NMR, DSC, and HPLC, have been detailed to ensure the proper identification, purity assessment, and characterization of the final product. The provided quantitative data and workflows serve as a valuable resource for researchers, scientists, and drug development professionals working with this important lipophilic antioxidant.
References
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